B1577542 Cecropin-D

Cecropin-D

Cat. No.: B1577542
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Description

Overview of Antimicrobial Peptides in Innate Immunity

Innate immunity provides an immediate, non-specific defense against pathogens. AMPs are crucial effector molecules within this system. mdpi.comfrontiersin.orgweizmann.ac.il They are secreted from various cells and tissues that contribute to host defense, such as haemocytes and the fat body in insects. nih.gov Beyond their direct antimicrobial effects, AMPs also play significant roles in modulating the host immune response, including the ability to bind and neutralize endotoxins and influence inflammatory processes. frontiersin.orgweizmann.ac.ilnih.gov This immunomodulatory function highlights their multifaceted contribution to host protection. frontiersin.org The diverse functions and structures of AMPs have garnered considerable scientific interest, both for understanding the fundamental biology of innate immunity and for their potential as templates for developing new anti-infective agents. researchgate.nettandfonline.comnih.gov

Classification and Diversity of Insect Antimicrobial Peptides

Insects are a particularly rich source of AMPs, producing a larger repertoire than many other taxonomic groups. nih.govnih.govmdpi.com The number and diversity of AMPs can vary significantly between insect species, likely reflecting the different environmental threats they encounter during evolution. mdpi.comnih.gov Insect AMPs are typically small, cationic, and exhibit activity against bacteria and/or fungi, with some also showing activity against parasites and viruses. nih.gov

Insect AMPs are broadly classified into several families based on their structural characteristics and amino acid composition. The major structural classes include:

Linear α-helical peptides without cysteine residues. researchgate.netnih.govnih.gov

Peptides with a β-sheet globular structure stabilized by intramolecular disulfide bridges (cysteine-rich peptides). nih.govnih.gov

Peptides with a high representation of specific amino acids (e.g., proline-rich or glycine-rich peptides). nih.govnih.govbiotechrep.ir

Prominent families of insect AMPs include Cecropins, Defensins, Attacins, Proline-rich peptides (like Apidaecin and Drosocin), and Glycine-rich peptides (like Gloverin and Diptericin). nih.govmdpi.combiotechrep.ir Cecropins are notable as a family of cationic α-helical AMPs. researchgate.netnih.govbiotechrep.ir

Historical Context of Cecropin (B1577577) Discovery

The study of insect immunity and the subsequent discovery of AMPs were significantly advanced by early observations of antibacterial activity in insect hemolymph following bacterial challenge. nih.govacademicjournals.org These initial findings paved the way for the isolation and characterization of the specific molecules responsible for this defense. nih.govacademicjournals.org

Initial Isolation and Characterization from Hyalophora cecropia

The historical discovery of Cecropins is intrinsically linked to research conducted on the giant silk moth, Hyalophora cecropia. nih.govbiotechrep.iracademicjournals.orgmdpi.comunl.ptmdpi.commdpi.comekb.egnih.gov Antibacterial activity was first observed in the hemolymph (insect blood) of Hyalophora cecropia pupae after they were challenged with bacteria in the 1970s. nih.govacademicjournals.org This led to efforts to purify the active components. The first insect AMP, named Cecropin, was successfully purified from the hemolymph of immunized Hyalophora cecropia pupae in 1980. nih.govacademicjournals.orgekb.egresearchgate.net

The initial isolation and characterization studies from Hyalophora cecropia identified several distinct, but related, antibacterial peptides. These were subsequently classified into different types, including Cecropin A, Cecropin B, and Cecropin D, among others. biotechrep.irmdpi.comekb.egnih.govnih.gov These early studies established that Cecropins were small proteins, typically ranging from 35 to 38 amino acid residues, and lacked cysteine residues. biotechrep.irmdpi.com They were found to be highly active against both Gram-negative and some Gram-positive bacteria. biotechrep.irmdpi.com The name "Cecropin" itself is derived from the scientific name of the silk moth, Hyalophora cecropia, from which they were first discovered. biotechrep.irmdpi.comekb.egnih.gov Further research, including amino acid sequencing, revealed the primary structures of these pioneering insect AMPs, highlighting their unique sequences and laying the groundwork for understanding their structure-activity relationships. nih.gov For instance, Cecropin D was identified as a major cecropin with a specific amino acid sequence showing homology to Cecropin A and B. nih.gov

Research findings from the characterization of Cecropin D from Hyalophora cecropia indicated it is a major cecropin with a specific amino acid sequence. nih.gov It was found to be effective against several Gram-positive and Gram-negative bacterial strains. nih.gov While no significant difference in activity against Escherichia coli was noted compared to Cecropins A and B, Cecropin D was less effective than Cecropins A and B against some less susceptible bacteria. nih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

WNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK

Origin of Product

United States

Genomic and Molecular Architecture of Cecropin D

Gene Organization and Expression Regulation in Insect Systems

Cecropin (B1577577) genes, including those encoding Cecropin-D, are commonly organized into multigene families within insect genomes. These genes are frequently found clustered together mdpi.complos.orgbiorxiv.org. The expression of cecropin genes is strongly induced upon infection, highlighting their vital role in host defense mechanisms biorxiv.org.

In the malaria vector Anopheles gambiae, the this compound gene (CecD) is encoded by a single gene. This gene exhibits a conserved architecture consisting of two exons separated by a single intron, a structure shared with other Anopheles cecropins plos.orgmalariaworld.org. The first exon contains the 5'-untranslated region (UTR) and the sequence encoding the signal peptide and the initial amino acids of the mature peptide. The second exon encodes the remaining mature peptide sequence, including the cecropin domain and the 3'-UTR malariaworld.org. While the gene organization is conserved, the Cecropin D gene in Anopheles gambiae is located outside the main cecropin cluster on autosomal chromosome 2, a unique feature compared to its paralogs Cecropins A-C plos.orgmalariaworld.org.

In the giant silk moth Hyalophora cecropia, from which cecropins were first isolated, the cecropin locus encompasses three genes responsible for producing the major forms: Cecropin A, B, and D mdpi.complos.org. These three major cecropins are considered products of distinct genes that originated from a common ancestral gene acs.orgnih.gov.

Following bacterial infection, cecropin genes are expressed at high levels in key immune tissues such as fat bodies and hemocytes. Lower, yet significant, expression levels have also been observed in Malpighian tubules and midguts tandfonline.com. The appearance of this compound in the hemolymph of H. cecropia occurs later than that of Cecropins A and B after bacterial challenge mdpi.com.

Primary Sequence Analysis and Post-Translational Modifications

This compound is a relatively short peptide, typically comprising between 35 and 39 amino acid residues, depending on the insect species tandfonline.commdpi.comunl.pt. Its primary structure is characterized by a distinct segregation into a hydrophilic N-terminal region and a hydrophobic C-terminal region tandfonline.com. This amphipathic nature is crucial for its interaction with microbial membranes.

C-Terminal Amidation

A significant post-translational modification observed in native this compound is the amidation of its C-terminus acs.orgnih.govnih.gov. This modification involves the addition of an amide group to the carboxyl group at the peptide's C-terminal residue. C-terminal amidation is a common feature among native cecropin peptides and has been shown to enhance both their antibacterial activity and the spectrum of microbes they target mdpi.comacs.org. This modification typically necessitates the presence of a Glycine residue at the C-terminus of the precursor peptide, which serves as the substrate for the amidation enzymes nih.gov.

Role of Specific Residues (e.g., Tryptophan, Lysine) in Functional Modulation

Specific amino acid residues within the sequence of this compound play critical roles in modulating its function, particularly its interaction with microbial membranes and subsequent antimicrobial activity.

Lysine (B10760008) residues, often concentrated in the N-terminal region, contribute significantly to the cationic nature of this compound plos.orgmalariaworld.org. This positive charge is essential for the initial electrostatic attraction and binding of the peptide to the negatively charged surface of bacterial membranes, which is a critical step in the mechanism of bacterial inhibition plos.orgmalariaworld.org. For instance, Anopheles gambiae this compound contains six lysine residues at its N-terminus, contributing to its highly cationic character plos.orgmalariaworld.org. Additionally, research suggests that the C-terminal lysine residue in some this compound variants might enhance antibacterial activity through activated phosphorylation mdpi.com.

Tryptophan residues, particularly those located near the N-terminus (at position 1 or 2), are often conserved in insect cecropins. These aromatic residues are thought to be important for anchoring the peptide to the lipid membrane interface and facilitating the initial interaction with bacterial membranes malariaworld.orgnih.govscielo.brnih.gov. However, some cecropins, such as Anopheles gambiae this compound, lack a tryptophan residue at position 2, indicating that the initial membrane interaction mechanism may differ in these peptides compared to those that possess this residue malariaworld.org.

Structural Homologies and Divergences within the Cecropin Family

This compound shares structural and sequence homologies with other members of the cecropin family, notably Cecropins A and B acs.orgnih.govtandfonline.commdpi.com. Despite these similarities, there are also notable divergences that contribute to the unique characteristics and activity profiles of different cecropins.

The general structural paradigm of insect cecropins involves a linear molecule that adopts an α-helical conformation in the presence of microbial membranes mdpi.comacs.org. This structure typically comprises a charged, hydrophilic N-terminal helical region and a more hydrophobic C-terminal helical region, connected by a short, flexible hinge region often containing Glycine and Proline residues malariaworld.orgtandfonline.comnih.govscielo.brnih.govresearchgate.net. This compound is also believed to possess this characteristic two-helical structure separated by a flexible hinge region malariaworld.org.

Comparative Analysis with Cecropins A, B, C, E, F, and P1

Comparative analyses of amino acid sequences reveal varying degrees of identity between this compound and other cecropins, which are often species-dependent. In Anopheles gambiae, for example, the precursor sequence of this compound shows approximately 49% identity with Cecropin A and 41% identity with Cecropin B plos.orgmalariaworld.org. The mature forms of Cecropins A, B, and C in An. gambiae exhibit higher sequence identities among themselves compared to their identity with Cecropin D, suggesting a greater evolutionary distance between Cecropin D and the A/B/C group in this species malariaworld.org.

While Cecropins A, B, and D are considered the major cecropins in Hyalophora cecropia, other minor forms like Cecropins C, E, and F have also been identified acs.orgnih.gov. Cecropin C has been suggested to be a precursor or a degradation product of Cecropin A, sharing a nearly identical sequence for a significant portion of its length but lacking the C-terminal blocking group found in Cecropin A nih.govmdpi.com. Similarly, the minor cecropin E may be related to Cecropin D nih.gov. Cecropin F is potentially an allelic variant of Cecropin D, differing by a single amino acid substitution nih.gov.

Cecropin P1, isolated from the parasitic nematode Ascaris suum, represents a more divergent member of the cecropin family. While it forms α-helical structures, its structure in membrane-mimetic environments can differ from insect cecropins like Cecropin A, which have a distinct hinge region researchgate.netacs.org. Notably, Cecropin P1 has been reported to lack the C-terminal amidation and the conserved Gly-Pro hinge sequence characteristic of many insect cecropins nih.govresearchgate.netnih.gov.

The sequence similarities and differences among cecropins from various species and within the same species highlight the evolutionary dynamics of this gene family and contribute to the diverse range of antimicrobial activities observed within the cecropin family.

Cecropin TypeOrganism ExampleTypical Length (Amino Acids)C-Terminal AmidationKey Features / Differences Compared to Cecropin D (Examples)PubChem CID
This compoundHyalophora cecropia, Anopheles gambiae, Antheraea pernyi35-39YesCharacterized by hydrophilic N-terminus and hydrophobic C-terminus; hinge region often contains Gly-Pro; may have fewer N-terminal Lysines than A/B variants; An. gambiae variant lacks Trp2.Not Available
Cecropin AHyalophora cecropia, Drosophila melanogaster37YesShares homology with Cecropin D; has a distinct hinge region; often has a Trp at position 2; C-terminal can be amidated.16132345 nih.gov, 16131063 (1-33) nih.gov, 80451-04-3 scbt.com
Cecropin BHyalophora cecropia, Antheraea pernyi, Drosophila melanogaster35-38YesShares homology with Cecropin D; often considered highly potent; has a helix-hinge-helix structure.16130488 nih.govuni.lu, Not Available herts.ac.ukherts.ac.uk
Cecropin CHyalophora cecropia, Drosophila melanogasterVariesNoMay be a precursor or degradation product of Cecropin A; lacks C-terminal blocking group.Not Available
Cecropin EHyalophora cecropiaVariesUnknownMinor form; may show similar relation to Cecropin D.Not Available
Cecropin FHyalophora cecropiaVariesUnknownMinor form; potentially an allelic variant of Cecropin D with a single amino acid replacement.Not Available
Cecropin P1Ascaris suum~31NoFrom a nematode (not insect); lacks C-terminal amidation and conserved Gly-Pro hinge; forms α-helical structures.16130477 nih.gov, Not Available researchgate.netutc.edu

Biophysical and Mechanistic Investigations of Cecropin D Action

Interaction with Microbial Membranes

Cecropin-D exerts its effects by interacting with the anionic surface of microbial membranes, primarily composed of phospholipids (B1166683), leading to the disruption of membrane integrity. oiu.edu.sd This interaction is often the initial step in the peptide's mechanism of action. oiu.edu.sd

Pore Formation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)

Antimicrobial peptides, including cecropins, are understood to disrupt microbial membranes through several proposed models, such as the barrel-stave, toroidal pore, and carpet models. oiu.edu.sdnih.govmdpi.comfrontiersin.org These models describe different ways peptides can aggregate or interact with the lipid bilayer to form pores or otherwise compromise membrane integrity.

In the barrel-stave model, peptide monomers insert into the membrane and aggregate to form a pore where the hydrophobic surfaces of the peptides face the lipid core and the hydrophilic surfaces line the pore's interior. nih.govmdpi.com The toroidal pore model involves peptides binding to the membrane surface and associating with lipid head groups, causing the lipids to tilt and form a pore where the peptide remains associated with the lipid head groups. nih.govmdpi.comfrontiersin.org The carpet model suggests peptides accumulate on the membrane surface in a carpet-like manner and, upon reaching a critical concentration, disrupt the membrane structure through mechanisms like membrane fragmentation or the formation of transient toroidal pores. nih.govmdpi.comfrontiersin.orgacs.org While the precise mechanism can vary depending on the peptide and membrane composition, these models provide frameworks for understanding how cecropins, including this compound, can induce membrane permeabilization. nih.gov Studies on cecropin-like peptides have shown that their amphipathic nature and the presence of aromatic residues are important for interaction with phospholipid membranes. nih.govfrontiersin.org

Membrane Permeabilization Dynamics and Cell Wall Destabilization

Interaction with microbial membranes leads to permeabilization, allowing leakage of intracellular components and disrupting cellular homeostasis. oiu.edu.sdnih.gov For instance, studies on Escherichia coli treated with Galleria mellonella this compound revealed permeabilization of the bacterial cell membrane. researchgate.netnih.gov This interaction can cause the loss of characteristic surface topography and altered nanomechanical properties of the bacterial cells. researchgate.netnih.gov

In the case of fungal cells like Candida albicans, Cecropin-derived synthetic peptides have been shown to increase membrane permeability. nih.govresearchgate.netnih.govdntb.gov.ua Scanning electron microscopy has revealed destabilization of the yeast cell walls upon treatment with these peptides. nih.govresearchgate.net This destabilization and increased membrane permeability contribute to the fungicidal activity. nih.govnih.govdntb.gov.ua The permeabilization process can be a two-step process, involving an initial interaction with the cell surface followed by a more rapid disruption event. biorxiv.org

Specific Interactions with Bacterial Cell Envelope Components (e.g., Lipopolysaccharide)

This compound interacts specifically with components of the bacterial cell envelope. In Gram-negative bacteria, a key interaction occurs with lipopolysaccharide (LPS), a major component of the outer membrane. researchgate.netnih.govacs.orgmdpi.com Studies using Fourier transform infrared spectroscopy have shown that Galleria mellonella this compound interacts particularly with E. coli LPS and potentially other lipid components of the bacterial cell envelope. researchgate.netnih.gov This interaction can lead to an ordering effect on lipid chains, consistent with the peptide incorporating into the lipid phase of the membrane. researchgate.netnih.gov The interaction with LPS is crucial for the peptide's ability to penetrate the outer membrane and reach the cytoplasmic membrane. biorxiv.orgacs.org Cecropins, in general, show strong interaction with LPS, which contributes to their antibacterial activity against Gram-negative bacteria. mdpi.com This interaction can involve electrostatic binding, which is important for establishing contact with Gram-negative cells. frontiersin.org

Intracellular Targets and Cellular Process Disruption

Beyond membrane disruption, this compound and its derivatives can also target intracellular processes, contributing to their antimicrobial effects. researchgate.netoiu.edu.sdnih.gov

Induction of Reactive Oxygen Species (ROS) Production

Cecropin-derived peptides can induce the production of excessive reactive oxygen species (ROS) in microbial cells. nih.govresearchgate.netnih.govdntb.gov.uafrontiersin.org For example, treatment of Candida albicans with Cecropin-derived synthetic peptides has been shown to increase intracellular ROS production. nih.govresearchgate.net This increased oxidative stress contributes to cell death. researchgate.net The generation of ROS is considered a general mechanism of action for many antifungal drugs and peptides. nih.gov Studies have quantified intracellular ROS content in C. albicans and observed an increase with increasing treatment time with Cecropin-derived peptides, indicating mitochondrial dysfunction. nih.govfrontiersin.org

Perturbation of Mitochondrial Functionality and Ion Homeostasis

This compound and related peptides can perturb mitochondrial function and disrupt ion homeostasis within microbial cells. nih.govnih.govdntb.gov.uamdpi.comnih.govresearchgate.net Excessive ROS production induced by these peptides can lead to lipid peroxidation of the mitochondrial membrane, altering its performance and membrane potential. nih.gov Changes in mitochondrial membrane potential are considered one of the mechanisms of antifungal activity. nih.govdntb.gov.ua

Mitochondrial function is closely linked to intracellular calcium concentration. nih.gov Higher concentrations of Cecropin-derived synthetic peptides have been shown to increase cytosolic Ca2+ concentration in C. albicans. nih.gov Perturbation of mitochondrial homeostasis, including loss of mitochondrial membrane potential and abnormal Ca2+ transition, can lead to cell apoptosis. nih.gov Bombyx mori Cecropin (B1577577) D has been shown to interact with cardiolipin, a phospholipid predominantly found in the inner mitochondrial membrane, leading to destabilization of the mitochondrial membrane and contributing to pro-apoptotic activity in cancer cells. researchgate.net While this specific finding relates to cancer cells, it highlights the potential for this compound to interact directly with mitochondrial components.

Here is a summary of some research findings related to this compound derived peptides:

PeptideOrganism TestedObserved EffectReference
ΔM3Candida albicansIncreased cytosolic Ca2+ concentration (at 50 μM) nih.gov
ΔM4Candida albicansReduced filamentation and biofilm formation nih.gov
ΔM4Candida albicansIncreased ROS production (at higher concentrations) nih.govresearchgate.net
ΔM4Candida albicansIncreased membrane permeability (at higher concentrations) nih.govresearchgate.net
ΔM4Candida albicansActivation of GPX3 and SOD5 genes (accompanied increased ROS production) nih.govresearchgate.net
Cecropin D (G. mellonella)Escherichia coliFast binding to cells researchgate.netnih.gov
Cecropin D (G. mellonella)Escherichia coliInteraction with LPS and other lipid components researchgate.netnih.gov
Cecropin D (G. mellonella)Escherichia coliOrdering effect on lipid chains researchgate.netnih.gov
Cecropin D (G. mellonella)Escherichia coliPermeabilization of bacterial cell membrane researchgate.netnih.gov
Cecropin D (G. mellonella)Escherichia coliLoss of characteristic surface topography, altered nanomechanical properties researchgate.netnih.gov
C18 (Cecropin-4 derived)Candida albicansInduction of excessive intracellular ROS production frontiersin.orgnih.gov
C18 (Cecropin-4 derived)Candida albicansInhibition of hyphae formation frontiersin.org
Cecropin D (B. mori)Cancer cells (Esophageal)Interaction with mitochondrial cardiolipin, destabilization of mitochondrial membrane researchgate.net

Inhibition of Efflux Pump Activity and Nucleic Acid Interactions

Beyond direct membrane disruption, research indicates that the multi-target mechanism of action of some cecropins, including Cecropin A, involves the inhibition of efflux pump activity and interactions with extracellular and intracellular nucleic acids. wikipedia.orgresearchgate.net Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics and antimicrobial peptides, out of the cell, contributing to resistance. mdpi.complos.org Inhibition of these pumps can therefore enhance the effectiveness of antimicrobial agents.

While direct studies specifically detailing this compound's inhibition of efflux pumps are less prevalent in the provided search results compared to Cecropin A, the general mechanisms of cecropins suggest potential for such interactions. Resistance to cationic antimicrobial peptides in some bacteria, such as Serratia marcescens, is often attributed to the presence of efflux pumps that extrude toxic compounds. plos.org This implies that overcoming efflux pump activity is a relevant factor in cecropin efficacy.

Furthermore, interactions with nucleic acids have been identified as a mechanism for some AMPs, including certain cecropins or their derivatives. wikipedia.orgacs.org For instance, studies on Cecropin P1, an antibacterial peptide from Ascaris suum which belongs to the cecropin family, suggest that its C-terminal region can affect DNA-binding capacity, contributing to its antimicrobial activity. acs.org Similarly, research on Cecropin A analogs indicates that basic amino acids can enhance the interaction between the peptides and DNA. nih.govresearchgate.net These findings highlight the potential for cecropins to exert effects through intracellular targets like nucleic acids, in addition to their membrane-acting properties.

Mechanisms of Selective Microbial Targeting in Research Models

Cecropins, including this compound, generally exhibit selective toxicity towards microbial cells while showing lower toxicity against mammalian cells. mdpi.comresearchgate.netnih.gov This selectivity is primarily attributed to the differences in the composition and properties of microbial and mammalian cell membranes. mdpi.com Bacterial membranes, for example, are characterized by a higher proportion of negatively charged phospholipids compared to the zwitterionic phospholipids prevalent in mammalian cell membranes. mdpi.commdpi.com This difference in charge facilitates the initial electrostatic interaction and binding of the positively charged cecropin peptides to bacterial membranes. mdpi.com

Research models have been utilized to investigate the selective targeting mechanisms of cecropins. Studies on Anopheles gambiae this compound have demonstrated robust activity against both Gram-negative bacteria (Escherichia coli, Elizabethkingia sp., Enterobacter sp., Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae, Micrococcus luteus, Bacillus subtilis) in radial diffusion assays. plos.orgnih.gov Notably, P. aeruginosa and M. luteus displayed significant susceptibility. plos.orgnih.gov Conversely, some strains like Serratia marcescens and Chromobacterium sp. showed lower sensitivity or resistance. plos.orgnih.gov This differential activity against various microbial species in research models underscores the selective nature of this compound's antimicrobial effects.

Furthermore, studies using synthetic peptides derived from this compound, such as CAMP-CecD, have shown antibacterial activity against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains. nih.govresearchgate.net Molecular dynamic simulations in these studies suggest that the peptide's high affinity for anionic phospholipids, such as POPG (1-Palmitoyl-2-oleyl-sn-glycero-3-(phospho-rac-(1-glycerol))), in the bacterial membrane contributes to its effectiveness. nih.govresearchgate.net

Beyond bacteria, Anopheles gambiae this compound has also demonstrated in vitro activity against Plasmodium falciparum sporozoites, the stage of the malaria parasite transmitted to humans. plos.orgnih.gov This suggests a broader range of microbial targets for this compound in research settings, extending to certain protozoans. plos.orgnih.gov

While membrane interaction is a primary mechanism, the potential for intracellular targeting, including interaction with nucleic acids, as observed with other cecropins, could also contribute to the selective activity against microorganisms by interfering with essential cellular processes not present or significantly different in mammalian cells. wikipedia.orgacs.orgnih.govresearchgate.net

Spectrum of Antimicrobial and Biological Activities of Cecropin D

Antibacterial Efficacy Studies

Cecropin-D and peptides derived from it have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.comuniprot.orgnih.govmedchemexpress.comebi.ac.ukspandidos-publications.com Studies have explored the efficacy of both naturally occurring and synthetic this compound variants against various bacterial strains, including those exhibiting multidrug resistance. nih.govmdpi.comresearchgate.netnih.gov

Activity against Gram-Negative Bacterial Strains

This compound and its analogs are particularly noted for their activity against Gram-negative bacteria. frontiersin.orgmdpi.comoup.com This activity is often associated with the interaction of the peptide's amphipathic N-terminal helix with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane permeabilization. researchgate.netfrontiersin.org

Research on a synthetic cationic peptide derived from a Cecropin (B1577577) D-like peptide (CAMP-CecD) showed antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with Minimal Inhibitory Concentration (MIC) values ranging between 32 and >256 μg/mL. nih.govresearchgate.net Another study on different Cecropin-like peptides, including DAN2, demonstrated potent activity against Gram-negative bacteria such as Escherichia coli and P. aeruginosa. plos.org The activity of Cecropin D against E. coli can be enhanced in the absence of divalent cations. nih.gov

Data on the activity of this compound derived peptides against specific Gram-negative strains are presented in the table below:

PeptideBacterial StrainMIC (μg/mL)MBC (μg/mL)Reference
CAMP-CecDKlebsiella pneumoniae (WT)32 - >256Not specified nih.govresearchgate.net
CAMP-CecDKlebsiella pneumoniae (MDR)32 - >256Not specified nih.govresearchgate.net
CAMP-CecDPseudomonas aeruginosa (WT)64 - >256Not specified nih.govresearchgate.net
CAMP-CecDPseudomonas aeruginosa (MDR)32 - >256Not specified nih.govresearchgate.net
DAN2Escherichia coliNot specifiedNot specified plos.org
DAN2Pseudomonas aeruginosaNot specifiedNot specified plos.org

Note: MIC values for CAMP-CecD against K. pneumoniae and P. aeruginosa varied within the indicated range depending on the specific strain tested. nih.govresearchgate.net

Activity against Gram-Positive Bacterial Strains

While often more effective against Gram-negative bacteria, Cecropins, including this compound, also exhibit activity against Gram-positive strains. mdpi.comuniprot.orgnih.govmedchemexpress.comebi.ac.ukspandidos-publications.comfrontiersin.org The mechanism of action against Gram-positive bacteria may involve interaction with the peptidoglycan layer and cytoplasmic membrane. frontiersin.org

A recombinant this compound expressed in Pichia pastoris showed antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govspandidos-publications.com A synthetic peptide (ΔM3) derived from this compound has demonstrated high antimicrobial activity against Staphylococcus aureus. frontiersin.orgresearchgate.net Cecropin D from Galleria mellonella has shown activity against Listeria monocytogenes. mdpi.com

Quantitative data on the activity of this compound and its derivatives against Gram-positive bacteria are summarized below:

PeptideBacterial StrainMIC (μM)MBC (μM)Reference
This compoundMicrococcus luteus34.4Not specified ebi.ac.uk
This compoundListeria monocytogenes34.4Not specified ebi.ac.uk
This compoundSarcina lutea34.4Not specified ebi.ac.uk
ΔM3Staphylococcus aureusNot specifiedNot specified frontiersin.orgresearchgate.net
Cecropin D (G. mellonella)Listeria monocytogenesNot specifiedNot specified mdpi.com

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

The emergence of multidrug-resistant (MDR) bacterial strains poses a significant global health threat. nih.govmdpi.comresearchgate.netnih.gov this compound and its derived peptides have shown promise as potential alternatives to conventional antibiotics due to their activity against MDR strains. nih.govmdpi.comresearchgate.netnih.gov

A study on CAMP-CecD demonstrated its bactericidal effect against both wild-type and MDR strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov Interestingly, MDR P. aeruginosa strains sometimes showed higher susceptibility to CAMP-CecD compared to wild-type strains. nih.govresearchgate.net The activity of CAMP-CecD against these bacteria appeared to be independent of their antibiotic resistance patterns. nih.govresearchgate.net Another study involving a Cecropin D-like peptide (ΔM2) also reported a strong bactericidal effect against MDR strains of K. pneumoniae and P. aeruginosa, with MIC and MBC values between 4 and 16 μg/mL. mdpi.com

Key findings regarding the activity against MDR strains are presented below:

PeptideBacterial StrainMIC (μg/mL)MBC (μg/mL)Reference
CAMP-CecDKlebsiella pneumoniae (MDR)32 - >256Not specified nih.govresearchgate.net
CAMP-CecDPseudomonas aeruginosa (MDR)32 - >256Not specified nih.govresearchgate.net
ΔM2Klebsiella pneumoniae (MDR)4 - 164 - 16 mdpi.com
ΔM2Pseudomonas aeruginosa (MDR)4 - 164 - 16 mdpi.com

Synergistic Effects with Conventional Antimicrobials

Combining antimicrobial peptides with conventional antibiotics can potentially enhance their efficacy, reduce the required dosage, and mitigate the development of resistance. nih.govresearchgate.net While research specifically on the synergistic effects of this compound with conventional antimicrobials is less extensive in the provided sources compared to other cecropins or derived peptides, the principle of synergy has been explored for cecropin-like peptides. nih.govresearchgate.netmdpi.commdpi.comjapsonline.com

Studies on other cecropin-derived or cecropin-like peptides have shown synergistic or additive effects when combined with conventional antibiotics such as ampicillin, kanamycin, ciprofloxacin, doxycycline, and rifampicin (B610482) against various bacterial strains, including MDR ones. researchgate.netmdpi.commdpi.comjapsonline.com This suggests a potential for similar synergistic interactions with this compound, although specific data for this compound itself in combination with conventional antimicrobials against bacteria are not explicitly detailed in the provided search results. nih.govresearchgate.netmdpi.commdpi.comjapsonline.com

Antifungal Activities

Beyond their antibacterial properties, Cecropins, including this compound derived peptides, have also demonstrated antifungal activities, particularly against yeasts. researchgate.netnih.govresearchgate.netdntb.gov.uanih.gov

Inhibition of Yeast Forms and Filamentation in Fungi

Synthetic peptides derived from this compound, specifically ΔM3 and ΔM4, have shown fungicidal activity against the yeast forms of Candida albicans, Candida tropicalis, and Candida parapsilosis. researchgate.netnih.govresearchgate.netdntb.gov.uanih.gov These peptides were effective in the micromolar range, although Candida glabrata showed higher resistance. researchgate.netnih.govresearchgate.netdntb.gov.uanih.gov

Detailed research findings on the antifungal activity of ΔM3 and ΔM4 against Candida species are presented in the table below:

PeptideFungal SpeciesMFC90 (μM)MFC99.9 (μM)Reference
ΔM3Candida albicans0.81.6 researchgate.netnih.gov
ΔM3Candida tropicalis0.81.6 researchgate.netnih.gov
ΔM3Candida parapsilosis0.81.6 researchgate.netnih.gov
ΔM3Candida glabrataNot specifiedHigher resistance researchgate.netnih.gov
ΔM4Candida albicans1.63.1 researchgate.netnih.gov
ΔM4Candida tropicalis1.63.1 researchgate.netnih.gov
ΔM4Candida parapsilosis1.63.1 researchgate.netnih.gov
ΔM4Candida glabrataNot specified50 μg/mL (MFC99.9) researchgate.netnih.gov

Note: MFC values were determined in HEPES/glucose medium. researchgate.netnih.gov

Furthermore, the Cecropin D-derived peptide ΔM4 was found to effectively reduce the transition of C. albicans cells from yeast to filamentous form, as well as inhibit biofilm formation. nih.govresearchgate.netnih.gov Treatment with ΔM4 also inhibited the viability of mature biofilms at higher concentrations. nih.govresearchgate.net The mechanism of action against Candida includes destabilization of the yeast cell walls, increased membrane permeability, and induction of reactive oxygen species (ROS) production. nih.govresearchgate.netdntb.gov.ua

Both ΔM3 and ΔM4 also showed synergistic effects with caspofungin and additive effects with amphotericin B in inhibiting the metabolic activity of C. albicans cells. nih.govresearchgate.netdntb.gov.ua

Disruption of Fungal Biofilm Formation

Research has explored the potential of this compound and its derived peptides in combating fungal infections, particularly those involving biofilm formation. Synthetic peptides derived from this compound have demonstrated fungicidal activity against various Candida species, including Candida albicans, Candida tropicalis, and Candida parapsilosis. nih.govnih.govfrontiersin.org Studies using scanning electron microscopy have revealed that these peptides can destabilize the cell walls of yeast forms. nih.govnih.gov

Furthermore, a synthetic peptide derived from this compound, ΔM4, has shown effectiveness in reducing the transition of C. albicans from its yeast form to the filamentous form, which is crucial for biofilm development. nih.govnih.govresearchgate.net ΔM4 was also found to inhibit the viability of mature C. albicans biofilms at higher concentrations. nih.govnih.govresearchgate.net This inhibition was associated with increased production of reactive oxygen species (ROS), activation of genes like GPX3 and SOD5, and increased membrane permeability in the fungal cells. nih.govnih.govresearchgate.net

Data on the fungicidal activity of this compound derived peptides against Candida species:

PeptideFungal SpeciesActivityReference
ΔM3Candida albicansFungicidal activity (micromolar MFC99.9) nih.govnih.govfrontiersin.org
ΔM3Candida tropicalisFungicidal activity (micromolar MFC99.9) nih.govnih.govfrontiersin.org
ΔM3Candida parapsilosisFungicidal activity (micromolar MFC99.9) nih.govnih.govfrontiersin.org
ΔM4Candida albicansFungicidal activity (micromolar MFC99.9) nih.govnih.govfrontiersin.org
ΔM4Candida tropicalisFungicidal activity (micromolar MFC99.9) nih.govnih.govfrontiersin.org
ΔM4Candida parapsilosisFungicidal activity (micromolar MFC99.9) nih.govnih.govfrontiersin.org
ΔM3, ΔM4Candida glabrataShowed greater resistance nih.govnih.govfrontiersin.org
ΔM4C. albicans (biofilm)Reduced filamentation and inhibited viability nih.govnih.govresearchgate.net

Synergistic and additive effects have also been observed when this compound derived peptides are combined with conventional antifungal drugs like caspofungin and amphotericin B in inhibiting the metabolic activity of C. albicans. nih.govnih.govresearchgate.net

Antiviral Properties and Inhibition of Viral Replication

While this compound itself has shown activity against PRRSV, a hybrid peptide derived from Cecropin A and Cecropin D, known as Cecropin AD, has also been investigated for its antiviral properties. frontiersin.org Cecropin AD has shown effectiveness against the H9N2 avian influenza virus (AIV) in chickens, reducing viral load and modulating inflammatory responses. frontiersin.org

Antiprotozoal Activities

Beyond its antibacterial and antifungal effects, this compound and related cecropins have shown activity against protozoan parasites. Synthetic analogs of cecropins, such as SB-37 and Shiva, have demonstrated in vitro antiprotozoal activities against Trypanosoma cruzi and Plasmodium falciparum. mdpi.com

More specifically, Anopheles gambiae Cecropin D has exhibited potent activity against Plasmodium falciparum sporozoites, the stage of the malaria parasite transmitted to mammals by mosquitoes. plos.orgnih.gov Studies have shown that An. gambiae Cecropin D can reduce sporozoite viability in a dose-dependent manner. nih.gov For instance, at a concentration of 200 µM, 93.6% of sporozoites showed signs of cell damage. nih.gov This suggests a potential role for this compound as a malaria transmission-blocking agent. plos.org

Data on the effect of Anopheles gambiae Cecropin D on Plasmodium falciparum sporozoite viability:

Cecropin D Concentration (µM)Sporozoite Viability Reduction (%)Reference
20093.6 nih.gov
10089.0 nih.gov
5058.5 nih.gov
2541.0 nih.gov

Immunomodulatory Roles in Host Defense Systems

Cecropins are key components of the innate immune system in insects, contributing to both humoral and cellular immune responses. researchgate.netresearchgate.nettandfonline.combiotechrep.irmdpi.com

Contribution to Insect Innate Immunity and Humoral Response

In insects, the innate immune system is the primary defense against pathogens and involves both cellular and humoral responses. tandfonline.combiotechrep.ir The humoral response includes the production and secretion of antimicrobial peptides (AMPs) like cecropins into the hemolymph (insect blood). diva-portal.orgresearchgate.nettandfonline.combiotechrep.irmdpi.comnih.govembopress.org Cecropins are rapidly induced in the hemolymph and other immune tissues following bacterial infection. mdpi.comdiva-portal.orgtandfonline.commdpi.comnih.govembopress.org

The expression of cecropin genes in insects is often regulated by immune signaling pathways, such as the Toll and IMD (immune deficiency) pathways, which are activated upon recognition of microbial components. mdpi.comtandfonline.combiorxiv.org Studies in Drosophila melanogaster have shown that cecropin genes are strongly expressed in the fat body and hemocytes after bacterial injection. nih.govembopress.org Cecropin D-like peptides have been identified as humoral factors that can be induced in insects like Galleria mellonella larvae to curtail microbial growth. tandfonline.com

Cecropins contribute to the humoral immune response by directly targeting and killing invading microorganisms in the hemolymph. tandfonline.combiotechrep.ir Their lytic activity against bacterial membranes is a key mechanism in this defense. mdpi.commdpi.comresearchgate.nettandfonline.com

Role in Microbial Clearance in Invertebrate Models

This compound plays a role in the clearance of microorganisms in invertebrate models, contributing to the host's ability to overcome infections. In Anopheles gambiae, Cecropin D is a broad-spectrum AMP that responds to infection during the late larval stage and mediates bacterial clearance before pupation. plos.orgnih.gov This highlights its importance in developmental immunity and preparing the insect for metamorphosis by reducing the microbial load. nih.gov

In the greater wax moth Galleria mellonella, which is used as an invertebrate model for studying innate immunity and pathogen interactions, Cecropin D-like peptides are induced and contribute to the defense against microbial challenges. researchgate.nettandfonline.comunl.pt Studies on the interaction of G. mellonella Cecropin D with Escherichia coli have shown that the peptide binds rapidly to bacterial cells, disrupts their surface topography and nanomechanical properties, and causes intracellular damage, leading to bacterial death. researchgate.net This interaction involves the peptide binding to LPS and other lipid components of the bacterial cell envelope, leading to membrane permeabilization. researchgate.net

The role of cecropins in microbial clearance has also been investigated in Drosophila melanogaster. While individual cecropin mutations might not always show a prominent phenotype, studies using flies lacking multiple AMP genes, including cecropins, have revealed a contribution of cecropins to the control of certain Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae, as well as fungi. biorxiv.org This provides genetic evidence for their in vivo activity in microbial clearance. biorxiv.org

Entomopathogenic nematodes (EPNs) and their symbiotic bacteria can suppress the insect immune system, including the expression of AMPs like cecropins, to facilitate infection. cabidigitallibrary.org This further underscores the role of cecropins in the insect's defense against these pathogens. cabidigitallibrary.org

Structure Activity Relationship Sar and Peptide Design

Role of Secondary Structure and Conformation (e.g., α-helical Content, Amphipathicity)

The secondary structure and conformation of Cecropin-D are critical for its interaction with cell membranes. In membrane-mimicking environments, cecropins typically adopt an α-helical structure. frontiersin.orgacs.orgacs.org This α-helical conformation is often amphipathic, meaning it has distinct hydrophilic and hydrophobic faces. acs.orgacs.orgasm.orgasm.org The amphipathic nature, with cationic residues clustered on one face and hydrophobic residues on the other, facilitates the interaction with negatively charged microbial membranes. nih.govacs.orgasm.org The ability to fold into an α-helical conformation in the presence of lipid membranes is proposed to be essential for the membrane disruption mechanism of cecropins. acs.org The helix-hinge-helix conformation observed in some cecropins, with an amphipathic N-terminal helix and a hydrophobic C-terminal helix, is believed to be important for their activity. nih.govacs.org The hydrophobic C-terminal helix can insert into the lipid membrane, and multiple peptide molecules may associate to form pores, disrupting membrane integrity. acs.org

Impact of Peptide Charge and Hydrophobicity on Efficacy

The net charge and hydrophobicity of a peptide are key determinants of its interaction with cell membranes and, consequently, its antimicrobial efficacy. mdpi.comnih.govnih.govnih.gov Cecropins are generally cationic peptides, and this positive charge facilitates initial electrostatic attraction to the negatively charged surface of bacterial membranes. frontiersin.orgnih.govnih.gov Increasing the positive charge can enhance antibacterial activity, particularly against Gram-negative bacteria. frontiersin.orgnih.gov Hydrophobicity is also crucial, as it influences the peptide's ability to insert into and disrupt the lipid bilayer. acs.orgnih.govnih.govnih.gov A balance between charge and hydrophobicity, leading to an optimal amphipathicity, is often necessary for potent and selective antimicrobial activity. asm.orgacs.org For example, lysine-enriched analogs of a cecropin-melittin hybrid peptide with optimized amphipathicity showed reduced toxicity to mammalian cells while retaining antimicrobial activity. asm.org Studies have shown a strong inverse correlation between peptide hydrophobicity and hemolytic activity, suggesting that increased hydrophilicity can improve selectivity. asm.orgacs.org

Rational Design and Synthesis of this compound Analogs and Hybrid Peptides

Rational design and synthesis approaches are employed to create this compound analogs and hybrid peptides with improved properties. researchgate.netnih.govmdpi.comnih.govhep.com.cn This involves making specific modifications to the amino acid sequence or combining segments from different peptides to achieve desired characteristics. nih.govmdpi.comnih.govhep.com.cn

Strategies for Enhanced Potency and Broadened Spectrum

Strategies for enhancing the potency and broadening the spectrum of this compound include targeted amino acid substitutions and the creation of hybrid peptides. researchgate.netmdpi.comnih.gov Substituting specific amino acid residues, such as with tryptophan or D-amino acids, can improve fungicidal activity and increase resistance to proteolysis. frontiersin.orgnih.gov Increasing the peptide's net positive charge and incorporating basic residues on the polar face has been shown to enhance antibacterial activity. frontiersin.orgnih.gov Hybrid peptides, combining sequences from this compound with other antimicrobial peptides like cecropin (B1577577) A or melittin, have been designed to leverage the beneficial properties of each component. researchgate.netnih.govmdpi.comnih.govhep.com.cn For instance, a hybrid analog combining the N-terminal of cecropin A with the C-terminal of cecropin D showed significantly enhanced activity against certain bacteria compared to parental cecropin D. nih.govresearchgate.net Tryptophan-substituted analogs of a cecropin A-melittin hybrid peptide demonstrated enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains. mdpi.com

Utilization of D-Amino Acid Enantiomers for Protease Resistance

A significant challenge for peptide therapeutics is their susceptibility to proteolytic degradation in vivo. oup.comresearchgate.netnih.govmdpi.comrsc.org A strategy to overcome this is the use of D-amino acid enantiomers. oup.comresearchgate.netnih.govmdpi.com Replacing natural L-amino acids with their D-enantiomers can render peptides highly resistant to degradation by most endogenous proteases, which primarily recognize L-amino acids. oup.comresearchgate.netnih.govmdpi.com Studies have shown that D-enantiomers of cecropin A-melittin hybrids were resistant to trypsin and immune inhibitor A degradation and were significantly more stable in serum than their L-counterparts. oup.comresearchgate.net Importantly, in many cases, the replacement of L- with D-amino acids makes little difference in antimicrobial activity, or can even enhance it, while dramatically improving biostability. oup.comresearchgate.netmdpi.com This makes D-substituted peptides promising candidates for therapeutic development. researchgate.netmdpi.com

Development of Peptidomimetics Based on this compound Frameworks

Peptidomimetics are compounds that mimic the structural and functional properties of peptides but are often designed with improved characteristics such as increased stability and bioavailability. nih.govrsc.orgeurogentec.com Based on the structural features and mechanism of action of cecropins, peptidomimetics have been developed to act as antimicrobial agents. nih.govpnas.org These molecules aim to replicate the membrane-disrupting activity of peptides like this compound. nih.govpnas.org For example, an all-D-enantiomer peptidomimetic based on a repeating lysine-leucine sequence showed antimicrobial activity against bacteria, including drug-resistant strains, by disrupting the bacterial membrane. nih.govpnas.org The design of peptidomimetics can involve incorporating non-natural amino acids, altered backbones, or cyclization to enhance stability and tailor their interactions with target membranes. nih.govrsc.org

Biotechnological Production and Bioengineering Methodologies for Cecropin D

Chemical Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis)

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a fundamental method for producing peptides like Cecropin-D. SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. This method allows for precise control over the peptide sequence and can incorporate modified or non-proteinogenic amino acids.

Cecropin (B1577577) D has been successfully synthesized using solid-phase methods, yielding a product that is homogeneous and possesses the correct composition and molecular weight, indistinguishable from natural this compound. nih.gov This approach has also been used to synthesize analogs of this compound to investigate the structural features contributing to antibacterial activity. nih.gov For instance, a hybrid analog, cecropin A-(1-11) D-(12-37), designed for enhanced potency, was synthesized and found to be significantly more active than Cecropin D against several tested bacteria. nih.gov

While chemical synthesis offers flexibility and precision, the yield and purity can decrease for longer peptides, potentially increasing the cost for industrial-scale production. mdpi.com

Recombinant Expression Systems for Scalable Production

Recombinant expression systems provide an alternative for producing larger quantities of this compound, often at a lower cost compared to chemical synthesis, particularly for longer peptides. mdpi.com This involves inserting the gene encoding this compound into a suitable expression vector and introducing it into a host organism for transcription and translation.

Heterologous Expression in Prokaryotic and Eukaryotic Hosts (e.g., Pichia pastoris, Plant Systems)

Heterologous expression, the production of a protein in a host organism different from its natural source, has been explored in various systems for this compound and other cecropins.

Prokaryotic Hosts: Escherichia coli is a widely used prokaryotic host for recombinant protein production due to its rapid growth, cost-effectiveness, and well-established genetic manipulation techniques. units.it Recombinant this compound from Agrius convolvuli (AcCec) and a modified version (AcCec-K) have been successfully expressed in E. coli Rosetta cells using a pGEX-4T-1 expression vector, which utilizes a glutathione (B108866) S-transferase (GST) fusion partner. tandfonline.comtandfonline.com This fusion strategy can enhance the solubility of the recombinant peptide and facilitate purification. mdpi.comtandfonline.com However, expressing antimicrobial peptides (AMPs) in bacteria like E. coli can be challenging due to their toxicity to the host cells and susceptibility to proteolytic degradation. mdpi.comsmujo.id Fusion tags are often employed to mitigate these issues. mdpi.comsmujo.idscielo.br

Bacillus subtilis is another prokaryotic host explored for recombinant peptide expression, including fusion proteins containing cecropin P1. animbiosci.org Studies have shown that B. subtilis can be engineered for the secretory expression of such peptides. animbiosci.org

Eukaryotic Hosts: Eukaryotic expression systems offer advantages such as the capacity for post-translational modifications, which can be crucial for the proper folding and activity of some proteins. nih.govresearchgate.net

Pichia pastoris, a methylotrophic yeast, is a popular eukaryotic host for heterologous protein expression due to its ability to achieve high cell densities, strong inducible promoters, and capacity for secreting recombinant proteins into the culture medium, simplifying purification. units.itnih.govresearchgate.netspandidos-publications.com Cecropin D has been successfully expressed in P. pastoris using the yeast α-mating factor signal peptide to direct secretion. nih.govspandidos-publications.com Recombinant Cecropin D expressed in P. pastoris has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govspandidos-publications.com Expression levels of up to 485.24 mg/l have been reported in P. pastoris culture medium. nih.gov

Plant Systems: Plants are emerging as promising hosts for AMP production, as transgenic plants can potentially express the peptide directly in crops for microbial control. units.it While the search results did not provide specific details on this compound expression in plant systems, the general strategy of using plants for heterologous protein production, including AMPs, is being explored. units.it Elastin-like proteins (ELPs) have been used as fusion partners in tobacco plants to achieve high-level accumulation of fusion proteins while preserving the activity of antimicrobial peptides. sciltp.com

Strategies for Optimized Production Yield and Purification

Optimizing the production yield and purification of recombinant this compound is essential for cost-effective and large-scale production. Several strategies are employed to enhance expression levels and streamline purification processes.

Using appropriate expression vectors and host strains is critical. For instance, the choice of promoter (e.g., methanol-inducible AOX1 promoter in P. pastoris) and signal peptide (e.g., α-mating factor signal peptide in P. pastoris for secretion) significantly impacts expression and localization of the recombinant peptide. nih.govspandidos-publications.comfrontiersin.org Codon optimization of the synthetic gene sequence based on the host organism's codon bias can also improve expression levels. animbiosci.orgnih.gov

Fusion tags are widely used to enhance expression, solubility, and purification of recombinant proteins, including AMPs. mdpi.comscielo.brsciltp.com Tags like GST (Glutathione S-transferase), His-tag (polyhistidine tag), MBP (Maltose-binding protein), and SUMO (Small Ubiquitin-like Modifier) can improve solubility, protect against proteolysis, and facilitate purification using affinity chromatography. mdpi.comscielo.brsciltp.comresearchgate.net After purification, the fusion tag is typically removed by enzymatic or chemical cleavage to obtain the native peptide. mdpi.comscielo.br

Strategies to overcome the toxicity of AMPs to host cells include expressing the peptide as a fusion protein, which can sequester the toxic peptide or prevent its interaction with cellular components until cleavage. mdpi.comsmujo.id Inducible expression systems, where peptide production is controlled and initiated only under specific conditions, also help manage toxicity. smujo.id

Tandem multimeric expression, where multiple copies of the peptide gene are linked together, has been shown to increase AMP production yields in hosts like E. coli and P. pastoris. frontiersin.org

The choice of purification strategy depends on the properties of the recombinant peptide and the chosen expression system. Secretion into the culture medium, as achieved with P. pastoris, can significantly simplify downstream purification steps. units.itresearchgate.net

Emerging Research Directions and Future Perspectives

Advanced Elucidation of Comprehensive Structure-Activity Relationships

Understanding the relationship between the chemical structure of Cecropin-D and its biological activity is crucial for designing more potent and selective derivatives. Studies have investigated how modifications to the peptide sequence and resulting structural changes impact antimicrobial efficacy. For instance, the cationic nature of cecropins is strongly correlated with their antimicrobial activity, facilitating initial electrostatic interaction with the anionic microbial surface. researchgate.net The amphipathic character of their alpha-helical structure is also important for membrane binding and activity. researchgate.netnih.gov Research on derivatives has shown that increasing the net positive charge can enhance antibacterial activity. researchgate.net The presence of aromatic residues like tryptophan and phenylalanine in the N-terminal helix has been shown to be essential for interactions with Gram-negative bacterial membranes, leading to permeabilization. nih.gov The C-terminal hydrophobic region is thought to synergistically enhance this effect. nih.gov

Studies involving designed antimicrobial peptides based on conserved cecropin (B1577577) sequences have demonstrated that amphipathic structure and a high net positive charge are prerequisites for maintaining activity. nih.gov For example, designed peptides with considerable alpha-helical structure and remarkable cation and amphipathic properties showed potent broad-spectrum activity against bacteria. nih.gov Conversely, single amino acid changes can impact the antibacterial activity of cecropins, even with minimal impact on structure, and the effectiveness can vary between different bacterial species. acs.org The C-terminal lysine (B10760008) residue of this compound has been suggested to increase antibacterial activity due to activated phosphorylation. mdpi.com

Innovative Delivery Systems for Peptide Stability and Efficacy

A significant challenge for the therapeutic application of peptide-based antimicrobials like this compound is their stability and efficient delivery to the target site. Peptides can be susceptible to proteolytic degradation in biological environments, which can limit their effectiveness. mdpi.comcsic.esresearchgate.net Innovative delivery systems are being explored to address these limitations, aiming to enhance peptide stability, improve bioavailability, increase efficiency at the target site, and potentially reduce toxicity. mdpi.comresearchgate.net

Strategies to improve peptide stability include chemical modifications, such as the substitution of natural L-residues with D-enantiomers, which can resist proteolytic activity. mdpi.com Another approach involves the use of carrier delivery systems, particularly nanocarriers. mdpi.comresearchgate.net Nanoparticles can incorporate AMPs to increase stability, reduce self-aggregation, and improve release profiles to target sites. researchgate.net Conjugation of peptides to gold nanoparticles, for example, has been shown to enhance antimicrobial activity and stability in vitro. mdpi.com Future research in this area aims to develop sophisticated delivery systems that can provide sustained release and protect the peptide from degradation. researchgate.netresearchgate.net

Investigating Microbial Resistance Evolution to this compound and Counter-Strategies

While antimicrobial peptides are considered promising alternatives to conventional antibiotics, the evolution of microbial resistance is a potential challenge. Bacteria can develop various mechanisms to resist the effects of AMPs. mdpi.commdpi.com Understanding these mechanisms is crucial for developing strategies to counter resistance.

Mechanisms of bacterial resistance to AMPs can include modifications to the bacterial membrane, such as altering phospholipid composition or attaching positively charged molecules like 4-amino-4-deoxy-L-arabinose to lipopolysaccharide (LPS), which decreases the net negative charge of the membrane and reduces affinity for cationic peptides. mdpi.com Bacteria can also produce proteases that degrade AMPs mdpi.comnih.gov or overexpress efflux pumps to expel the peptides from the cell. mdpi.com The PhoPQ two-component system and the Rcs-mediated membrane stress response have also been implicated in resistance to cecropins in some bacteria. nih.gov

Research is investigating counter-strategies to combat resistance. Using combinations of different AMPs or combining AMPs with conventional antibiotics can enhance efficacy and potentially reduce the likelihood of resistance development. mdpi.com Synergistic effects between different AMPs can disrupt multiple microbial targets simultaneously. mdpi.com Combining AMPs with antibiotics can also improve the penetration of antibiotics into bacterial cells by increasing membrane permeability. mdpi.commdpi.com

Exploration of Novel this compound Derivatives and Combinatorial Therapeutic Approaches

The development of novel this compound derivatives and the exploration of combinatorial therapeutic approaches are active areas of research aimed at improving the potency, spectrum of activity, and efficacy of this compound-based treatments. Modifications to the native this compound sequence can lead to peptides with enhanced antimicrobial activity, altered specificity, and improved stability. frontiersin.orgnih.gov

For example, synthetic cationic peptides derived from Cecropin D-like sequences, with increased charge and basic residues, have shown enhanced antibacterial activity compared to neutral wild-type peptides. researchgate.netfrontiersin.org A short synthetic cationic peptide derived from a Cecropin D-like analog (CAMP-CecD) exhibited bactericidal activity against both wild-type and multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govresearchgate.net This derivative showed higher stability in the P. aeruginosa membrane model, potentially contributing to its effectiveness against this bacterium. nih.gov

Beyond antibacterial applications, this compound derived peptides are also being explored for antifungal properties. nih.govfrontiersin.org Synthetic peptides derived from this compound have demonstrated fungicidal activity against Candida species and shown effects on Candida albicans cell filamentation and biofilm formation. nih.govfrontiersin.org

Combinatorial approaches involve using this compound or its derivatives in combination with other antimicrobial agents or therapeutic modalities to achieve synergistic effects or overcome resistance mechanisms. This could include combinations with conventional antibiotics, other AMPs, or non-antibiotic strategies. mdpi.com

Q & A

What experimental approaches are most effective for characterizing Cecropin-D's mechanism of action against multidrug-resistant bacteria?

Basic Research Focus
To investigate this compound’s antimicrobial mechanisms, researchers typically employ a combination of biophysical and microbiological methods:

  • Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to quantify bacterial membrane disruption .
  • Circular Dichroism (CD) spectroscopy : Analyze this compound’s secondary structure in lipid environments mimicking bacterial membranes .
  • Time-kill kinetics : Monitor bacterial viability over time under varying peptide concentrations .
  • Electron microscopy : Visualize structural damage to bacterial cell walls .
    Advanced Consideration : Integrate molecular dynamics simulations to predict peptide-lipid interactions and validate findings with experimental data .

How can researchers resolve contradictory data on this compound’s cytotoxicity in mammalian cells across studies?

Advanced Research Focus
Contradictions often arise from variability in experimental conditions. Methodological strategies include:

  • Standardized cell lines : Use validated cell lines (e.g., HEK-293 or RAW 264.7) to minimize inter-lab variability .
  • Dose-response normalization : Report cytotoxicity as a percentage relative to positive controls (e.g., Triton X-100) and include IC₅₀ values .
  • Meta-analysis : Systematically review existing literature to identify confounding factors (e.g., peptide purity, serum interference) .
    Example Workflow :

Replicate conflicting studies under identical conditions.

Perform proteomic profiling to identify cell-specific stress pathways .

What criteria should guide the design of in vivo studies evaluating this compound’s therapeutic potential?

Advanced Research Focus
In vivo models require rigorous design to balance ethical and scientific demands:

  • Animal model selection : Prioritize immunocompromised mice for infection studies to amplify this compound’s effects .
  • Dosing optimization : Conduct pharmacokinetic studies to determine half-life and biodistribution using radiolabeled peptides .
  • Endpoint validation : Include biomarkers (e.g., IL-6, TNF-α) to assess immunomodulatory effects alongside microbial load .
    Key Pitfalls to Avoid :
  • Inadequate sample size leading to underpowered statistical conclusions .
  • Failure to account for peptide degradation in serum .

How can structural modifications enhance this compound’s stability without compromising antimicrobial activity?

Advanced Research Focus
Rational peptide engineering involves:

  • Alaninescanning mutagenesis : Identify residues critical for activity and stability .
  • D-amino acid substitution : Improve protease resistance while maintaining helical conformation .
  • Lipidation : Attach fatty acid chains to enhance membrane insertion efficiency .
    Validation Framework :

Compare minimum inhibitory concentrations (MICs) of modified vs. native peptides.

Assess stability in human serum via HPLC over 24 hours .

What computational tools are most reliable for predicting this compound’s interactions with bacterial membranes?

Basic Research Focus
Computational methods complement wet-lab experiments:

  • Molecular docking (AutoDock Vina) : Predict binding affinities to lipid bilayer components .
  • Coarse-grained simulations (MARTINI force field) : Model peptide insertion into membranes at microsecond timescales .
  • Machine learning (PEP-FOLD3) : Predict tertiary structures from amino acid sequences .
    Validation Requirement : Cross-check computational results with experimental CD spectroscopy and neutron reflectometry data .

How should researchers address discrepancies in reported MIC values for this compound across bacterial strains?

Advanced Research Focus
Standardize protocols using CLSI guidelines:

  • Broth microdilution : Use cation-adjusted Mueller-Hinton broth for reproducibility .
  • Quality control strains : Include reference strains (e.g., E. coli ATCC 25922) in all assays .
  • Data reporting : Clearly state growth conditions (pH, temperature) and inoculum size .
    Case Study : A 2023 study attributed MIC variability to differences in bacterial membrane cardiolipin content, resolved via lipidomic profiling .

What strategies optimize this compound’s delivery in topical formulations for wound infection models?

Advanced Research Focus
Formulation challenges require multidisciplinary approaches:

  • Nanocarrier encapsulation : Use liposomes or chitosan nanoparticles to prolong peptide activity .
  • Synergy testing : Combine this compound with conventional antibiotics (e.g., ciprofloxacin) to reduce required doses .
  • Ex vivo skin models : Evaluate permeation and toxicity using human skin equivalents .
    Critical Metrics :
  • Peptide release kinetics (Franz diffusion cell) .
  • Biofilm eradication efficacy (confocal microscopy) .

How can researchers differentiate this compound’s direct antimicrobial effects from immunomodulatory roles?

Advanced Research Focus
Experimental deconvolution strategies:

  • Neutrophil depletion models : Compare this compound efficacy in neutropenic vs. immunocompetent animals .
  • Cytokine profiling : Quantify IL-1β and IFN-γ levels in treated infections .
  • Gene knockout studies : Use CRISPR-Cas9 to silence putative immune receptors in host cells .
    Data Interpretation : Correlate microbial killing rates with immune marker concentrations using multivariate analysis .

What ethical considerations are paramount when designing this compound studies involving animal models?

Basic Research Focus
Adhere to ARRIVE 2.0 guidelines:

  • 3Rs compliance : Demonstrate Reduction, Replacement, and Refinement in experimental design .
  • Endpoint justification : Use humane endpoints (e.g., 20% weight loss) rather than mortality .
  • Transparency : Publish negative results to avoid publication bias .
    Documentation Requirement : Submit detailed protocols to institutional animal care committees prior to experimentation .

How should contradictory findings about this compound’s hemolytic activity be systematically investigated?

Advanced Research Focus
Address variability through controlled experiments:

  • Erythrocyte source : Compare human, murine, and bovine red blood cells under identical conditions .
  • Incubation parameters : Standardize temperature (37°C) and duration (1 hour) across studies .
  • Peptide aggregation analysis : Use dynamic light scattering to assess oligomerization states linked to hemolysis .
    Resolution Framework :

Replicate disputed experiments with shared peptide batches.

Perform structure-activity relationship (SAR) studies to isolate hemolytic motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.